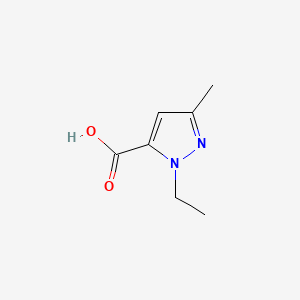

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMGOJUUTAPPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372501 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50920-65-5 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 50920-65-5)

Section 1: Introduction and Strategic Overview

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative that serves as a pivotal building block in modern synthetic chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore, renowned for its presence in a wide array of bioactive molecules.[1] This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its analytical characterization, applications, and safe handling protocols. For researchers and drug development professionals, understanding the nuances of this versatile intermediate is key to unlocking its potential in creating novel pharmaceuticals and advanced agrochemicals.[2][3]

This document moves beyond a simple recitation of facts, offering insights into the causality behind methodological choices. The protocols described are designed as self-validating systems, ensuring that a researcher can not only execute the steps but also understand the underlying principles that guarantee a reliable outcome.

Section 2: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate the selection of appropriate solvents, reaction conditions, and purification strategies.

Table 1: Core Chemical Identifiers

| Attribute | Value | Source(s) |

|---|---|---|

| CAS Number | 50920-65-5 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [4] |

| Molecular Weight | 154.17 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES String | CCn1nc(C)cc1C(O)=O |

| InChI Key | VFMGOJUUTAPPDA-UHFFFAOYSA-N | |

Table 2: Physicochemical Data

| Property | Value | Significance in a Laboratory Context | Source(s) |

|---|---|---|---|

| Physical Form | Solid | Dictates handling procedures (e.g., use of spatulas, weighing paper). | |

| Melting Point | 130 - 145 °C | A key indicator of purity; a broad range suggests impurities. | [4] |

| Boiling Point | 308.5 °C at 760 mmHg | Useful for purification by distillation if derivatized to a more volatile form. | [4] |

| Density | 1.23 g/cm³ | Important for calculations involving volume-to-mass conversions. |[4] |

Section 3: Synthesis and Purification

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. While multiple specific routes exist, a common and logical approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The following represents a robust and conceptually sound pathway for producing the title compound.

Conceptual Synthesis Workflow

The logical flow from readily available starting materials to the purified final product is depicted below. This pathway is chosen for its reliability and use of standard laboratory transformations.

Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol describes the hydrolysis of the corresponding ethyl ester, a common precursor.

-

Saponification:

-

To a solution of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium hydroxide (1.5 eq).

-

Causality: The use of a mixed solvent system ensures the solubility of both the organic ester and the inorganic base. The excess base drives the hydrolysis reaction to completion.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Causality: Removing the organic solvent prevents it from interfering with the subsequent aqueous work-up.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify slowly with 2M hydrochloric acid until the pH is approximately 2-3.

-

Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the solution. Performing this at a low temperature maximizes precipitation and minimizes degradation.

-

Collect the resulting white precipitate by vacuum filtration, washing with cold water.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities have different solubility profiles.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Section 4: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the material's quality.

Analytical Workflow Diagram

Caption: Orthogonal techniques for comprehensive analytical validation.

Key Analytical Techniques and Expected Results

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. Expected signals include:

-

A triplet and a quartet corresponding to the N-ethyl group protons.

-

A singlet for the C3-methyl group protons.

-

A singlet for the C4 proton on the pyrazole ring.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

Spectral data for this compound is available for reference.[6][7]

-

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups.

-

A very broad peak in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid.

-

A sharp, strong peak around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

-

In Electrospray Ionization (ESI) mode, the expected molecular ion peak would be [M+H]⁺ at m/z 155.08 or [M-H]⁻ at m/z 153.07.

-

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity.

-

Methodology: A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or phosphoric acid) is a standard starting point.[8]

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

-

Section 5: Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the reactive "handles"—the carboxylic acid group—which allows for straightforward derivatization into amides, esters, and other functionalities.

Application Pathways

Caption: From core intermediate to high-value application areas.

-

Pharmaceutical Scaffolding: The pyrazole core is a privileged scaffold in medicinal chemistry. This specific acid is a documented reagent used in synthesizing novel 2-phenylhydrazinylidene derivatives which act as antivirulence agents by inhibiting Staphylococcus aureus biofilm formation.[9] It is also utilized in the development of compounds with potential anti-inflammatory and analgesic properties.[2][3] The broader class of pyrazole derivatives has been extensively investigated for anticancer activity.[1]

-

Agrochemical Development: In agricultural science, this compound serves as a building block for creating new herbicides and fungicides.[2][3] Its structure can be modified to tune selectivity and potency against specific weeds or fungal pathogens, contributing to the development of more effective crop protection solutions.

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [4][7] |

| Hazard Statements | H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation. | [4][7][10][11] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |[4][11] |

Protocols for Safe Use

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[10]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[10]

-

Skin Protection: Wear a lab coat to prevent skin contact.[10]

-

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10][12][13] Keep the container tightly closed when not in use.[10]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

-

Skin Contact: Wash off with soap and plenty of water.[10]

-

Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[10]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[10]

-

Section 7: Conclusion

This compound (CAS: 50920-65-5) is a high-value synthetic intermediate with a well-defined physicochemical profile and established utility. Its straightforward synthesis and versatile reactivity make it an essential tool for chemists in both pharmaceutical and agrochemical R&D. By employing the robust analytical and safety protocols detailed in this guide, researchers can confidently and effectively leverage this compound to drive innovation in their respective fields.

References

-

This compound - Echemi.

-

This compound 97% - Sigma-Aldrich.

-

50920-65-5|this compound - BLDpharm.

-

Material Safety Data Sheet - this compound, 97% - Cole-Parmer.

-

This compound | 50920-65-5 - ChemicalBook.

-

CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.

-

This compound | Biochemical Reagent | MedChemExpress.

-

This compound | 50920-65-5 - J&K Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific (related compound).

-

1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid - Chem-Impex.

-

CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.

-

This compound - Biorepositories.

-

Safety Data Sheet - CymitQuimica (related compound).

-

This compound(50920-65-5) 1H NMR - ChemicalBook.

-

This compound synthesis - ChemicalBook.

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook.

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum - NIST WebBook.

-

This compound - TargetMol.

-

This compound | C7H10N2O2 - PubChem.

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI.

-

This compound | Chemsrc.

-

This compound | Global Clinical Trial Data.

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate - SIELC Technologies.

-

(PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate.

-

This compound (97%) - Amerigo Scientific.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 50920-65-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(50920-65-5) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]

- 9. This compound | 50920-65-5 [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 50920-65-5) is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, owing to its metabolic stability and diverse biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings, which is crucial for its application in synthesis, formulation, and as a biochemical reagent.[1][2][3][4] This document is structured to provide not just data, but also the scientific rationale behind the experimental determination of these properties, ensuring a thorough understanding for researchers in the field.

Molecular Structure and Identifiers

A foundational understanding of a compound begins with its structure and unambiguous identification.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 50920-65-5 | [5][6] |

| Molecular Formula | C₇H₁₀N₂O₂ | [5][7] |

| Molecular Weight | 154.17 g/mol | [5][6] |

| IUPAC Name | This compound | [8] |

| InChI Key | VFMGOJUUTAPPDA-UHFFFAOYSA-N | [5][6] |

| SMILES | CCn1nc(C)cc1C(=O)O | [5][6] |

Physicochemical Data

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Core Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [5] |

| Melting Point | 132-145 °C | [5] |

| Boiling Point (Predicted) | 308.5 °C at 760 mmHg | [9] |

| Density (Predicted) | 1.23 g/cm³ | [9] |

| XLogP3 (Predicted) | 0.8 | [8][9] |

Acidity (pKa)

Experimental Protocol for pKa Determination via Potentiometric Titration

This method relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.[12]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12]

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.[13]

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter for predicting a drug's membrane permeability and overall ADME properties. The predicted XLogP3 value for this compound is 0.8, suggesting a relatively balanced hydrophilic-lipophilic character.[8][9]

Experimental Protocol for LogP Determination via Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP.[14]

Methodology:

-

Preparation:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Saturate n-octanol with water and water with n-octanol to create the two phases.

-

-

Partitioning:

-

Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.[15]

-

Solubility

The solubility of a compound in various solvents is fundamental to its handling, formulation, and biological activity. As a carboxylic acid, this compound is expected to exhibit pH-dependent aqueous solubility and solubility in organic solvents.

Experimental Protocol for Qualitative Solubility Testing

A systematic approach to solubility testing can provide valuable information about the functional groups and polarity of a compound.[5][8][9]

Methodology:

-

Water Solubility:

-

To approximately 2-3 mg of the compound in a small test tube, add 0.5 mL of deionized water.

-

Observe for dissolution at room temperature and with gentle heating.

-

-

Aqueous Base Solubility:

-

If insoluble in water, test for solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃).

-

Solubility in NaOH but not NaHCO₃ suggests a weakly acidic compound, while solubility in both indicates a strongly acidic compound (like a carboxylic acid).

-

-

Aqueous Acid Solubility:

-

If insoluble in water, test for solubility in 5% aqueous hydrochloric acid (HCl). Solubility indicates the presence of a basic functional group.

-

-

Organic Solvent Solubility:

-

Assess solubility in a range of common organic solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Caption: A simplified flowchart for systematic solubility testing.

Spectral Data

Spectroscopic data provides definitive structural confirmation and insights into the electronic environment of the molecule.

¹H NMR Spectroscopy: While a full, interpreted spectrum is not provided in the search results, the availability of ¹H NMR data is confirmed.[16][17] Key expected signals would include:

-

A triplet and a quartet corresponding to the ethyl group.

-

A singlet for the methyl group.

-

A singlet for the pyrazole ring proton.

-

A broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy: The availability of ¹³C NMR data is also noted.[16] Expected signals would correspond to the seven unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectral data is available.[17] Key characteristic absorption bands would include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid group (around 1700-1725 cm⁻¹).

-

C-H stretching and bending vibrations.

-

C=C and C=N stretching vibrations from the pyrazole ring.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has synthesized the available data on the physicochemical properties of this compound. The provided information on its identity, physical constants, acidity, lipophilicity, solubility, and spectral characteristics, coupled with detailed experimental protocols, offers a robust foundation for its use in research and development. The balanced lipophilicity and acidic nature of this molecule make it an interesting candidate for further investigation in drug discovery programs.

References

-

PubChem. This compound. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Molbase. 1H-Pyrazole-3-carboxylic acid, 1-ethyl-5-hydroxy-, methyl ester. [Link]

-

PubChem. This compound - Spectral Information. [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Solubility test for Organic Compounds. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Chemsrc. This compound. [Link]

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 2. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS#:50920-65-5 | this compound | Chemsrc [chemsrc.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. This compound 97 50920-65-5 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. 1H-Pyrazole-3-carboxylic acid, 1-ethyl-5-hydroxy-, methyl ester CAS#: 1350825-96-5 [chemicalbook.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. web.williams.edu [web.williams.edu]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. acdlabs.com [acdlabs.com]

- 16. This compound(50920-65-5) 1H NMR spectrum [chemicalbook.com]

- 17. This compound | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid

Introduction: Beyond a Simple Number

For researchers and professionals in drug development, the molecular weight of a compound like this compound is more than a mere physical constant; it is a foundational pillar of its chemical identity. Pyrazole derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] An accurate and rigorously verified molecular weight is non-negotiable for structural elucidation, purity assessment, and regulatory compliance.

This guide moves beyond the theoretical calculation to present a comprehensive, field-proven strategy for the empirical determination and validation of this compound's molecular weight. We will explore the causality behind analytical choices, detail self-validating experimental protocols, and synthesize data from orthogonal techniques to establish an unassailable chemical identity.

Section 1: Theoretical Profile of this compound

Before entering the laboratory, a thorough understanding of the compound's theoretical properties is essential. This data informs our experimental design and provides the benchmark against which all empirical results will be judged.

The structure of this compound is defined by its empirical formula, C₇H₁₀N₂O₂.[3][4] From this, we can derive its theoretical molecular weights.

-

Average Molecular Weight: Calculated using the weighted average of the natural abundances of the isotopes of each element. This value is most relevant for bulk material properties.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value observed in high-resolution mass spectrometry.

The following table summarizes the key computed properties for this compound.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂O₂ | [3][5][6][7] |

| Average Molecular Weight | 154.17 g/mol | [3][5][7][8] |

| Monoisotopic Mass | 154.074227566 Da | [7] |

| CAS Number | 50920-65-5 | [3][5][7] |

| Melting Point | 132-145 °C | [3] |

| Form | Solid | [3] |

| XLogP3 | 0.8 | [5][7] |

Section 2: A Logic-Driven Approach to Molecular Weight Verification

The choice of an analytical technique is not arbitrary. It is a deliberate decision based on the information required and the physicochemical properties of the analyte. For a small organic molecule like our target compound, a multi-pronged approach ensures the highest degree of confidence. The following workflow illustrates the decision-making process for establishing a self-validating characterization.

Caption: Decision workflow for molecular weight validation.

Section 3: Experimental Protocols for a Self-Validating System

To achieve irrefutable characterization, we employ orthogonal analytical techniques. Data from a high-precision mass spectrometry experiment should be supported by a classic bulk analysis method. This creates a self-validating system where each result corroborates the others.

Method 1: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Expertise & Rationale: Electrospray Ionization (ESI) is a 'soft' ionization technique, meaning it imparts minimal energy to the analyte. This is ideal for a small molecule like this compound because it minimizes fragmentation and typically produces an abundant molecular ion ([M+H]⁺ or [M-H]⁻).[9] Coupling this with a Time-of-Flight (TOF) mass analyzer provides high resolution and mass accuracy, allowing us to confirm the molecular weight to several decimal places and, therefore, its elemental composition.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile/water 50:50).

-

To promote protonation for positive ion mode ([M+H]⁺), add 0.1% formic acid to the solution.

-

Vortex briefly to ensure complete dissolution.

-

Perform a serial dilution to a final concentration of ~1-5 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter directly into an autosampler vial.

-

-

Instrumentation (LC-ESI-TOF MS):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3500 V.

-

Nebulizer Gas (N₂): 30 psi.

-

Drying Gas (N₂): 8 L/min at 325 °C.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 70 to 500.

-

Data Acquisition: Profile mode for high resolution.

-

-

Data Analysis:

-

Extract the mass spectrum for the analyte peak.

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Calculate the expected m/z for [C₇H₁₀N₂O₂ + H]⁺ = 155.0815.

-

Compare the observed m/z to the theoretical value. The mass error should be less than 5 ppm.

-

Caption: Experimental workflow for ESI-MS analysis.

Method 2: Elemental Analysis (CHN Combustion Analysis)

Expertise & Rationale: While mass spectrometry provides information on individual ions, elemental analysis provides data on the bulk composition of the sample. This classical combustion technique determines the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound. The results serve as an independent validation of the empirical formula, C₇H₁₀N₂O₂. This method is exceptionally trustworthy as it relies on fundamental chemical principles rather than complex ionization physics.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is homogenous and thoroughly dried to remove any residual solvents.

-

Accurately weigh 2-3 mg of the compound into a tin capsule.

-

-

Instrumentation (CHN Analyzer):

-

The instrument combusts the sample at high temperatures (typically >900 °C) in the presence of oxygen.

-

The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column.

-

A thermal conductivity detector quantifies the amount of each gas relative to a known standard (e.g., acetanilide).

-

-

Data Analysis:

-

The instrument software calculates the percentage of C, H, and N in the original sample.

-

Compare the experimental percentages to the theoretical values calculated from the formula C₇H₁₀N₂O₂.

-

A result is considered a pass if the experimental values are within ±0.4% of the theoretical values.

-

Section 4: Synthesis of Data for Final Validation

The true power of this multi-pronged approach lies in the synthesis of all data points. The congruence between the high-precision mass from HRMS and the bulk composition from elemental analysis provides an unassailable confirmation of the compound's identity and molecular weight.

| Parameter | Theoretical Value | Expected Experimental Result | Validation Criteria |

| Formula | C₇H₁₀N₂O₂ | N/A | Confirmed by MS and EA |

| Monoisotopic Mass | 154.0742 Da | N/A | N/A |

| HRMS ([M+H]⁺) | 155.0815 m/z | 155.0815 ± 0.0008 m/z | Mass error < 5 ppm |

| % Carbon | 54.54% | 54.54 ± 0.4% | Within acceptable range |

| % Hydrogen | 6.54% | 6.54 ± 0.4% | Within acceptable range |

| % Nitrogen | 18.17% | 18.17 ± 0.4% | Within acceptable range |

When the observed high-resolution mass confirms the elemental formula with low ppm error, and the elemental analysis percentages match the theoretical values, the molecular weight of 154.17 g/mol for this compound can be considered definitively verified. This rigorous, self-validating approach ensures the scientific integrity required for advanced research and drug development.

References

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-エチル-3-メチル-1H-ピラゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound [stenutz.eu]

- 7. This compound | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathway for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process: the regioselective Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by alkaline hydrolysis to yield the final carboxylic acid. This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the analytical characterization of the target molecule.

Strategic Overview of the Synthesis

The synthesis of this compound is elegantly accomplished by a convergent strategy. The core pyrazole scaffold is first assembled via a classical Knorr cyclocondensation reaction. This is followed by a straightforward hydrolysis of the resulting ester to furnish the desired carboxylic acid.

The overall transformation can be visualized as follows:

The Pyrazole Carboxylic Acid Scaffold: A Technical Guide to Its Diverse Biological Activities and Therapeutic Potential

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gives rise to the pyrazole carboxylic acid derivatives, a class of compounds exhibiting an exceptionally broad spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of these activities, moving beyond a simple catalog of effects to explain the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental rationale for their evaluation. We will delve into key therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) applications, using prominent examples like Celecoxib and Rimonabant as case studies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into harnessing the therapeutic potential of this versatile chemical scaffold.

Introduction: The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyrazole nucleus is of paramount importance.[5] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid conformational structure make it an ideal pharmacophore for interacting with a wide array of biological targets. The addition of a carboxylic acid moiety further enhances its drug-like properties, providing a key interaction point for binding to enzyme active sites and improving pharmacokinetic profiles.

The versatility of the pyrazole carboxylic acid core is demonstrated by its presence in numerous commercially successful drugs and clinical candidates.[5] These derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, antimicrobials, and modulators of CNS targets.[3][6] This guide will dissect the science behind these applications, providing a robust framework for understanding and advancing the development of new therapeutics based on this privileged scaffold.

Core Biological Activities and Mechanisms of Action

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation. This is exemplified by the blockbuster drug Celecoxib (Celebrex) , a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[7][8]

Mechanism of Action: Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[9]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers and bleeding.[8] Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket present in the active site of COX-2, an area that is structurally different from COX-1.[8][10] This selective inhibition blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal complications.[9]

Caption: General two-step synthesis of pyrazole-3-carboxylate esters.

Protocol: Synthesis of Ethyl 5-(phenyl)-1H-pyrazole-3-carboxylate This protocol is a representative example based on methodologies described in the literature. [3]

-

Step 1: Synthesis of the Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate) a. To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), add a mixture of acetophenone (12.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol). b. Stir the reaction mixture at room temperature for 12-16 hours. c. Pour the resulting mixture into ice-cold water and acidify with dilute HCl. d. Filter the precipitated solid, wash with water, and dry to obtain the intermediate dioxo-ester.

-

Step 2: Synthesis of the Pyrazole Product a. Prepare a suspension of the intermediate dioxo-ester (0.05 mol) in glacial acetic acid (30 mL). b. Add hydrazine hydrate (0.05 mol) dropwise to the suspension with stirring. c. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture and pour it into crushed ice. e. Filter the resulting solid product, wash thoroughly with water, and recrystallize from ethanol to obtain the pure ethyl 5-(phenyl)-1H-pyrazole-3-carboxylate. f. Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro COX-2 Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of a test compound against the COX-2 enzyme.

-

Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric prostaglandin detection kit, test compounds, DMSO, assay buffer (e.g., Tris-HCl).

-

Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations for the assay.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add the test compound dilutions to the appropriate wells. Include a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle). c. Add the human recombinant COX-2 enzyme to all wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind. d. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. e. Incubate for a defined period (e.g., 10 minutes) at 37°C. f. Stop the reaction according to the detection kit's instructions. g. Quantify the amount of prostaglandin (e.g., PGE₂) produced using the detection kit and a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol: In Vitro Anticancer (MTT) Assay

This protocol assesses the effect of test compounds on the metabolic activity and viability of cancer cells.

-

Cell Culture: Culture the desired cancer cell line (e.g., HGC27 gastric cancer cells) [11]in the appropriate medium supplemented with fetal bovine serum and antibiotics, maintaining them in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: a. Harvest cells and perform a cell count. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of the pyrazole test compounds in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). c. Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization and Measurement: a. Remove the MTT-containing medium. b. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals. c. Measure the absorbance of the solution in each well using a microplate reader at an appropriate wavelength (e.g., 570 nm).

-

Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.

Conclusion and Future Perspectives

The pyrazole carboxylic acid framework has unequivocally established itself as a privileged scaffold in drug discovery. Its synthetic tractability and ability to be tailored for high-affinity interactions with diverse biological targets have led to significant therapeutic breakthroughs. From the selective COX-2 inhibition of Celecoxib to the CB1 antagonism of Rimonabant and emerging applications in oncology and infectious diseases, the potential of these derivatives is vast.

Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, exploring novel biological targets, and leveraging modern drug design strategies like fragment-based design and computational modeling to develop next-generation therapeutics. The continued exploration of structure-activity relationships and the development of innovative synthetic methodologies will ensure that pyrazole carboxylic acid derivatives remain at the forefront of medicinal chemistry for years to come.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

-

Celecoxib - Wikipedia. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (URL: [Link])

-

What is the mechanism of Rimonabant? - Patsnap Synapse. (URL: [Link])

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

What is Rimonabant used for? - Patsnap Synapse. (URL: [Link])

-

What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (URL: [Link])

-

Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (URL: [Link])

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | Request PDF - ResearchGate. (URL: [Link])

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. (URL: [Link])

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. (URL: [Link])

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (URL: [Link])

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (URL: [Link])

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (URL: [Link])

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - American Chemical Society - ACS Figshare. (URL: [Link])

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (URL: [Link])

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (URL: [Link])

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: [Link])

-

Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - OUCI. (URL: [Link])

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (URL: [Link])

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC - NIH. (URL: [Link])

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: [Link])

Sources

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. news-medical.net [news-medical.net]

- 11. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility and Pharmacological Importance of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core molecular structure that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and conformational flexibility allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid emerges as a key building block, particularly in the synthesis of targeted therapies. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile molecule, with a focus on the chemical rationale that drives its utility in drug discovery. While it is known as a biochemical reagent for life science research, its true potential is realized in its role as a synthetic intermediate.[3][4]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[5] |

| Molecular Weight | 154.17 g/mol | PubChem[5] |

| Melting Point | 132-145 °C | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 50920-65-5 | Sigma-Aldrich |

Spectroscopic data is crucial for the unambiguous identification and characterization of the molecule. Key spectral features are summarized below:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the pyrazole ring proton (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the pyrazole ring carbons, and the carbons of the ethyl and methyl substituents.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad O-H stretching band from the carboxylic acid dimer.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most logical and commonly employed strategy involves the initial construction of the pyrazole core, followed by regioselective N-alkylation and subsequent hydrolysis of an ester protecting group.

Step 1: Synthesis of the Pyrazole Core - Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The journey begins with the synthesis of the foundational pyrazole ring system. A well-established method is the condensation of a β-dicarbonyl compound with hydrazine. In this case, ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) is the ideal starting material.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid, add hydrazine monohydrate (1.1 equivalents) dropwise at 0°C.

-

Reaction Execution: The reaction mixture is then allowed to warm to room temperature and stirred for 12-15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water and neutralized with a mild base like sodium bicarbonate. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate as a solid.[6] This intermediate can often be used in the next step without further purification.

Causality and Mechanistic Considerations:

The reaction proceeds via a nucleophilic attack of the hydrazine on the two carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of a slight excess of hydrazine ensures the complete consumption of the starting dicarbonyl compound. The acidic conditions (acetic acid) can catalyze the dehydration step.

Caption: Synthesis of the Pyrazole Core.

Step 2: N-Alkylation - Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

With the pyrazole core in hand, the next critical step is the introduction of the ethyl group onto one of the nitrogen atoms. This is an N-alkylation reaction, and achieving regioselectivity is a key consideration.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF). To this suspension, add a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous DMF dropwise at 0°C.

-

Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, during which time the pyrazole nitrogen is deprotonated by the NaH, leading to the formation of the corresponding sodium salt.

-

Alkylation: Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.2 equivalents), to the reaction mixture. The reaction is then typically heated to a temperature between 80-140°C and stirred for 4 hours.[7]

-

Work-up and Isolation: After cooling to room temperature, the reaction is carefully quenched with water. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Causality and Mechanistic Considerations:

The use of a strong base like NaH is essential to deprotonate the pyrazole nitrogen, making it a more potent nucleophile. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, enhancing the nucleophilicity of the pyrazole anion. The regioselectivity of the alkylation is influenced by both steric and electronic factors. In this case, alkylation at the N1 position is generally favored. The use of a less toxic alkylating agent like dimethyl carbonate is a greener alternative to highly toxic reagents like dimethyl sulfate, as highlighted in related patent literature.[7]

Caption: Ester Hydrolysis to the Carboxylic Acid.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of complex pharmaceutical agents. The pyrazole carboxylic acid moiety serves as a key pharmacophore and a synthetic handle for further molecular elaboration.

A Key Intermediate for Sildenafil Analogs and PDE5 Inhibitors

One of the most notable applications of pyrazole carboxylic acids is in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs famously represented by Sildenafil (Viagra®). While the original synthesis of Sildenafil utilized the 1-methyl-3-propyl analog, the synthetic route is highly adaptable. [8][9]this compound is an ideal starting material for the synthesis of Sildenafil analogs, allowing for the exploration of the structure-activity relationship (SAR) of the 3-position substituent.

The synthesis of Sildenafil and its analogs involves a multi-step sequence where the pyrazole carboxylic acid is first nitrated, then converted to a carboxamide, followed by reduction of the nitro group, acylation, and finally, a cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core of the final drug molecule. [10][11]The carboxylic acid group is the key functional group that is transformed into the carboxamide, which is essential for the subsequent cyclization reaction.

Caption: Role in Sildenafil Analog Synthesis.

Broader Applications in Medicinal Chemistry

Beyond PDE5 inhibitors, the pyrazole scaffold is implicated in a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. [1][12]this compound can serve as a starting point for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and ketones, providing a gateway to a vast chemical space. For instance, coupling the carboxylic acid with different amines can generate a library of pyrazole carboxamides, a structural motif present in many biologically active molecules. Furthermore, the pyrazole ring itself can be further functionalized, for example, through halogenation or other electrophilic substitution reactions.

The discovery of pyrazole carboxylic acids as potent inhibitors of enzymes like the rat long chain L-2-hydroxy acid oxidase highlights the potential for this class of compounds to be developed into novel therapeutics for a range of diseases. [13]

Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of heterocyclic chemistry in drug discovery. Its straightforward, yet elegant, synthesis provides access to a versatile building block that has proven its utility in the creation of complex and life-changing medicines. As researchers continue to explore the vast therapeutic potential of the pyrazole scaffold, the importance of key intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P

-

Synthesis of Sildenafil Citrate. (URL: [Link])

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. (URL: [Link])

-

SILDENAFIL - New Drug Approvals. (URL: [Link])

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. (URL: [Link])

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P

-

This compound | C7H10N2O2 | CID 2743794 - PubChem. (URL: [Link])

-

A Synthesis of Sildenafil | UKEssays.com. (URL: [Link])

-

1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (URL: [Link])

-

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate - PubChem. (URL: [Link])

-

Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. (URL: [Link])

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate - SIELC Technologies. (URL: [Link])

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (URL: [Link])

-

This compound - Artepal. (URL: [Link])

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Artepal [artepal.org]

- 5. This compound | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 8. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Core: A Journey from Serendipitous Discovery to Pillar of Modern Chemistry

An In-depth Technical Guide on the Discovery and History of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus, a simple five-membered ring with two adjacent nitrogen atoms, holds a place of exceptional significance. Its journey from an unexpected laboratory finding in the late 19th century to a cornerstone of modern medicinal and agricultural chemistry is a testament to the power of scientific inquiry and the often-unpredictable path of discovery. This in-depth guide provides a technical exploration of the discovery and history of pyrazole compounds, designed for those at the forefront of chemical research and development. We will delve into the foundational syntheses, the evolution of pyrazole chemistry, and the landmark discoveries that have established this scaffold as a "privileged" structure in drug design and a vital component in crop protection.

The Dawn of Pyrazole Chemistry: Two Pioneers, Two Discoveries

The story of pyrazole begins not with the parent heterocycle itself, but with a derivative that would become one of the world's first synthetic blockbuster drugs.

Ludwig Knorr and the Birth of Antipyrine: A Fortuitous Foray into Medicinal Chemistry

In 1883, the German chemist Ludwig Knorr, while investigating quinine-related compounds, embarked on a series of experiments that would inadvertently change the course of pharmaceutical history.[1][2] His work on the condensation of phenylhydrazine with ethyl acetoacetate led to the synthesis of a novel compound he named antipyrine.[3] This pyrazolone derivative exhibited remarkable analgesic and antipyretic properties, and it was rapidly commercialized, becoming one of the most widely used drugs of its time until the advent of aspirin.[1] Knorr's synthesis of antipyrine was a pivotal moment, not only for its therapeutic impact but also for introducing the pyrazolone core to the world of chemistry.[4]

The reaction employed by Knorr to synthesize antipyrine laid the groundwork for what is now a cornerstone of heterocyclic synthesis: the Knorr pyrazole synthesis . This versatile reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst, to yield a pyrazole.[5][6]

Sources

An In-depth Technical Guide to the Structural Analogs of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide delves into the structural analogs of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a representative of a class of compounds with significant therapeutic potential. We will explore the synthetic strategies for modifying this core structure at the N1, C3, and C5 positions, with a particular focus on the rationale behind these chemical modifications. A comprehensive analysis of the structure-activity relationships (SAR) will be presented, linking specific structural features to biological outcomes, primarily in the context of anti-inflammatory and anticancer activities. This guide will provide detailed experimental protocols, quantitative biological data, and visual representations of mechanistic pathways to equip researchers with the knowledge to design and develop novel pyrazole-based therapeutics.

Introduction: The Prominence of the Pyrazole Core in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a versatile building block for designing compounds with a wide spectrum of biological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[1][2]

This compound serves as an excellent model for exploring the chemical space of pyrazole-based therapeutics. Its structure presents three key positions for chemical modification:

-

N1-position: The ethyl group can be varied to explore the impact of different alkyl or aryl substituents on potency and selectivity.

-

C3-position: The methyl group can be replaced with other functionalities to probe interactions with specific biological targets.

-

C5-position: The carboxylic acid group is a versatile handle for forming amides, esters, and other functional groups, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties.

This guide will systematically explore the synthesis and biological evaluation of analogs modified at these positions, with a primary focus on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Synthetic Strategies for the Generation of Structural Analogs

The synthesis of structural analogs of this compound can be broadly categorized into two main approaches: de novo synthesis of the pyrazole ring with the desired substituents, or post-synthesis modification of a pre-formed pyrazole core.

De Novo Synthesis: The Knorr Pyrazole Synthesis and its Variations

The Knorr pyrazole synthesis is a classical and highly versatile method for constructing the pyrazole ring. It involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of the core scaffold of our interest, the reaction would involve ethyl 2,4-dioxopentanoate and ethylhydrazine.

Workflow for Knorr Pyrazole Synthesis:

Caption: General workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add ethylhydrazine (1.1 equivalents).

-

Reaction Conditions: The mixture is stirred at room temperature for 30 minutes, followed by refluxing for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Modification of the Carboxylic Acid at the C5-Position: Amide Bond Formation

The carboxylic acid functionality at the C5 position is a key site for derivatization to generate a library of analogs with diverse physicochemical properties. Amide formation is a common and effective strategy.

Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of pyrazole-5-carboxamide analogs.

Experimental Protocol: General Procedure for the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamides

-

Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final carboxamide derivative.

Biological Activity and Mechanism of Action: Targeting the Inflammatory Cascade

A significant body of research has demonstrated the anti-inflammatory properties of pyrazole derivatives.[3] A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4]

The Role of COX-2 in Inflammation

COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[1][2] Upregulation of COX-2 is a hallmark of many inflammatory conditions. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Inflammatory Signaling Pathway and COX-2 Inhibition:

Caption: The role of COX-2 in the prostaglandin synthesis pathway and its inhibition by pyrazole analogs.[1][2]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.

Modifications at the N1-Position

The substituent at the N1-position of the pyrazole ring plays a crucial role in determining the compound's interaction with the target enzyme. SAR studies have shown that varying the nature of the N1-substituent can significantly impact COX-2 inhibitory activity. For instance, the presence of an aryl group at this position is a common feature in many potent COX-2 inhibitors, as it can engage in π-π stacking interactions within the enzyme's active site. The size and electronic properties of the N1-substituent are critical for optimal binding.

Modifications at the C3-Position

The C3-position offers another avenue for modulating biological activity. While a methyl group is present in our core structure, replacement with other small alkyl groups or even aryl moieties can influence the compound's potency and selectivity. The C3-substituent can contribute to the overall lipophilicity of the molecule and can also have direct interactions with amino acid residues in the target's binding pocket.

Modifications at the C5-Position: The Importance of the Carboxamide Moiety